4-Bromo-3-fluoro-5-methylaniline
CAS No.: 1356113-07-9
Cat. No.: VC0059162
Molecular Formula: C7H7BrFN
Molecular Weight: 204.042
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356113-07-9 |
|---|---|
| Molecular Formula | C7H7BrFN |
| Molecular Weight | 204.042 |
| IUPAC Name | 4-bromo-3-fluoro-5-methylaniline |
| Standard InChI | InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 |
| Standard InChI Key | WTNCRDVVJCQOOF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)F)N |
Introduction
4-Bromo-3-fluoro-5-methylaniline is an organic compound with the molecular formula C₇H₇BrFN. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is notable for its unique chemical properties and reactivity, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Molecular Characteristics
-
Molecular Formula: C₇H₇BrFN
-
Molecular Weight: 204.04 g/mol
-
CAS Number: 1356113-07-9
-
MDL Number: MFCD19686156
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| CAS Number | 1356113-07-9 |
| MDL Number | MFCD19686156 |
Synthesis and Preparation
The synthesis of 4-Bromo-3-fluoro-5-methylaniline typically involves several steps, including nitration, reduction, bromination, and fluorination of suitable precursors. It can also be produced in industrial settings using optimized methods for large-scale operations. The synthesis involves a multi-step procedure that includes diazotization of the amine group, followed by a Sandmeyer reaction to introduce the fluorine atom.
Medicinal Chemistry
4-Bromo-3-fluoro-5-methylaniline is explored as a precursor in drug development, particularly for creating novel therapeutic agents that may target specific diseases or conditions. Preliminary studies suggest that it may have anti-cancer properties by modulating cellular signaling pathways involved in tumorigenesis.
Biological Interactions
-
Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes (e.g., CYP1A2), which are essential for the metabolism of many drugs. This interaction can significantly affect pharmacokinetics and lead to potential drug-drug interactions.
-
Cell Signaling Modulation: The compound influences kinase and phosphatase activities, impacting signaling pathways that regulate cell growth and apoptosis.
Industrial Applications
In industrial applications, this compound is used for the production of specialty chemicals, such as dyes and pigments, due to its unique properties.
Safety and Handling
-
Hazard Statements: H302 (harmful if swallowed).
-
Precautionary Statements: P280 (wear protective gloves/eye protection), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
-
Storage: Should be kept in a dark place, under an inert atmosphere, at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume